Histone H3K9me3 (1-15)
Description
Primary Sequence Analysis of H3 (1-15) N-Terminal Domain
The N-terminal domain of histone H3 (residues 1–15) contains a conserved sequence critical for chromatin interactions. The primary sequence of the unmodified H3 (1-15) fragment is Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala (ARTKQTARKSTGGKA) in one-letter notation. Position 9 corresponds to lysine (K9), the site of tri-methylation in H3K9me3. This region is enriched in basic residues, including four arginines and lysines, which facilitate electrostatic interactions with DNA.
Table 1: Residue-Specific Features of H3 (1-15)
| Position | Residue | Functional Role | PTM Status in H3K9me3 (1-15) |
|---|---|---|---|
| 1 | Ala | N-terminal stabilization | Unmodified |
| 4 | Lys | DNA interaction site | Unmodified |
| 9 | Lys | Epigenetic regulation hub | Tri-methylated (K9me3) |
| 10 | Ser | Phosphorylation site in related variants | Unmodified |
| 14 | Lys | DNA interaction site | Unmodified |
The sequence conservation across species underscores its functional importance, with K9 serving as a hotspot for methylation.
Post-Translational Modification Landscape at Lysine 9
Tri-methylation at K9 is catalyzed by histone methyltransferases (HMTs) such as SUV39H1, SUV39H2, and SETDB1, which deposit methyl groups using S-adenosylmethionine as a cofactor. This PTM recruits "reader" proteins like heterochromatin protein 1 (HP1) and ATRX through their chromo- and ADD domains, respectively.
Table 2: Biochemical Properties of H3K9 Methylation States
The progressive increase in binding affinity with methylation underscores H3K9me3’s role in stabilizing heterochromatin. Unlike acetylation or phosphorylation, K9me3 does not neutralize the lysine’s positive charge, preserving its ability to interact with DNA while enabling specific protein recruitment.
Conformational Dynamics of Trimethylated H3K9 in Chromatin Context
The H3 (1-15) tail exhibits conformational flexibility in isolated nucleosomes but adopts ordered structures in condensed chromatin. Hydrogen-deuterium exchange studies reveal that residues 1–35 of H3 form stable hydrogen-bonded structures in nucleosome arrays, with K9me3 further stabilizing these conformations.
Table 3: Structural Effects of H3K9me3 in Chromatin
| Condition | H3 Tail Mobility | DNA Interaction Strength | Biological Implication |
|---|---|---|---|
| Isolated nucleosome | High | Weak | Transcriptional permissiveness |
| Condensed nucleosome array | Reduced | Strong | Heterochromatin formation |
| K9me3-modified array | Further reduced | Enhanced | Gene silencing stabilization |
In condensed arrays, the H3 tail forms transient electrostatic interactions with linker DNA, particularly through residues 10–15. K9me3 augments these interactions by recruiting proteins like ATRX, which crosslink adjacent nucleosomes. Nuclear magnetic resonance (NMR) data show that K9me3 restricts tail mobility, favoring a conformation that occludes transcription factor binding sites.
Properties
Molecular Formula |
C66H124N25O21+ |
|---|---|
Molecular Weight |
1603.8 g/mol |
IUPAC Name |
[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |
InChI |
InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 |
InChI Key |
GJEWFRMDKPMQEF-KDORIQHKSA-O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis Methods
Standard Fmoc-based Solid-Phase Peptide Synthesis
The most common approach for preparing Histone H3K9me3 (1-15) is solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protection strategy. This method involves the sequential addition of amino acids to a solid support, with the C-terminal amino acid attached first.
The general procedure involves:
- Selection of an appropriate resin, typically Rink amide resin for C-terminal amide or 2-chlorotrityl chloride resin for C-terminal carboxylic acid
- Loading the first amino acid (alanine for H3K9me3 (1-15))
- Sequential coupling of amino acids using HBTU or HATU as coupling agents
- Special handling for incorporating the trimethylated lysine residue
- Cleavage and deprotection using trifluoroacetic acid (TFA) cocktails
- Purification by reverse-phase HPLC
A typical coupling cycle involves:
Incorporation of Trimethylated Lysine
The incorporation of trimethylated lysine at position 9 requires special consideration. Two primary approaches exist:
Direct Incorporation of Fmoc-Lys(Me3)-OH
This approach utilizes commercially available or specially synthesized Fmoc-protected trimethyllysine. The Fmoc-protected trimethyllysine building block is incorporated directly during the peptide synthesis. This method requires:
- Pre-synthesis of Fmoc-Lys(Me3)-OH or commercial purchase
- Incorporation during standard SPPS at position 9
- Special coupling conditions might be necessary due to steric hindrance
Methylated Lysine Analog (MLA) Approach
The Methylated Lysine Analog technology provides precise control over the site and degree of methylation. This approach involves:
- Incorporation of a cysteine residue at position 9 during SPPS (often with C110A substitution in the context of full-length H3)
- Post-synthetic chemical alkylation that substitutes a methylated analog of lysine (aminoethylcysteine) for the existing cysteine
- The reaction creates a sulfide substitution in place of the lysine ϒ-methylene
- The resulting structure closely mimics trimethylated lysine
Chemical Synthesis Approaches for Methylated Lysine Analogs
Phosphonium Analogue Synthesis
An alternative approach involves creating phosphonium analogs of trimethyllysine, where nitrogen is substituted with phosphorus. The synthesis of H3K9me3 using this approach requires:
- Synthesis of Fmoc-protected Pε-trimethylphosphonium analog of Nε-trimethyllysine (Fmoc-KPme3-OH)
- Incorporation into the peptide sequence using modified SPPS
- Special handling due to the phosphonium group's susceptibility to oxidation during synthesis
- Oxygen-free conditions during the protected amino acid synthesis and SPPS
Purification and Validation Techniques
Reverse-Phase HPLC Purification
Once synthesized, Histone H3K9me3 (1-15) requires purification, typically using reverse-phase HPLC:
Mass Spectrometry Validation
Mass spectrometry is crucial for validating the successful synthesis of H3K9me3 (1-15):
Data Tables and Technical Specifications
Histone H3K9me3 (1-15) Specifications
| Parameter | Value | Reference |
|---|---|---|
| Sequence | ARTKQTAR(Kme3)STGGKA | |
| Molecular Formula | C66H124N25O21+ | |
| Molecular Weight | 1603.8 g/mol | |
| Purity Required | >98% | |
| HPLC Retention Time | Varies by column and conditions | - |
Fmoc SPPS Coupling Reagents Comparison
| Coupling Reagent | Advantages | Disadvantages | Recommended for |
|---|---|---|---|
| HBTU/HOBt | Cost-effective, reliable | Moderately reactive | Standard couplings |
| HATU/HOAt | Higher coupling efficiency | More expensive | Difficult sequences, Kme3 incorporation |
| PyBOP | Low racemization | Slower reaction | Sterically hindered residues |
| DIC/HOBt | No guanidinium byproducts | Manual handling required | Alternative protocol |
TFA Cleavage Cocktail Compositions
| Cleavage Cocktail | Composition | Application |
|---|---|---|
| Standard | TFA/H2O/triisopropylsilane (95:2.5:2.5) | General purpose |
| Enhanced | TFA/H2O/phenol/triisopropylsilane (85:5:5:5) | For peptides with sensitive residues |
| Mild | TFA/dichloromethane/triisopropylsilane (1:1:0.05) | Protected peptide cleavage from 2-chlorotrityl resin |
Optimizing Synthesis of Histone H3K9me3 (1-15)
Critical Parameters for Successful Synthesis
Several factors affect the successful synthesis of Histone H3K9me3 (1-15):
- Resin Selection : Rink amide resin typically yields better results for shorter peptides like H3 (1-15)
- Coupling Efficiency : Double coupling steps are recommended for the trimethylated lysine residue due to potential steric hindrance
- Reaction Monitoring : Regular Fmoc removal monitoring to assess synthesis progress
- Protection Schemes : Appropriate side-chain protection groups to prevent undesired reactions
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
|---|---|---|
| Low yield | Incomplete coupling | Double coupling, increased reaction time |
| Multiple byproducts | Side reactions | Optimize protection strategy, adjust cleavage conditions |
| Oxidation of phosphonium analogs | Exposure to oxygen | Use oxygen-free conditions, add reducing agents |
| Difficulty in purification | Similar impurities | Optimize HPLC gradient, consider alternative columns |
| Mass discrepancy | Incomplete deprotection | Adjust cleavage conditions, extend reaction time |
Research Applications
Histone H3K9me3 (1-15) peptides are used in various research applications:
- Binding Studies : Investigation of protein-peptide interactions, particularly with reader proteins like HP1
- Antibody Generation : Production of specific antibodies against H3K9me3 for chromatin immunoprecipitation and immunofluorescence studies
- Reader Domain Analysis : Characterization of the interactions between H3K9me3 and chromodomain-containing proteins
- Enzyme Assays : Development of assays for histone demethylases that remove methyl groups from H3K9me3
- Structural Studies : Crystal structure determination of reader proteins in complex with H3K9me3 peptides
A recent study demonstrated that the recognition of H3K9me3 by reader proteins is driven by energetically favorable cation-π interactions between the positively charged trimethyllysine and the electron-rich aromatic cage of reader proteins.
Comparative Analysis of Different Preparation Methods
| Method | Advantages | Disadvantages | Scale | Purity |
|---|---|---|---|---|
| Direct Fmoc SPPS with Kme3 | Straightforward, one-step incorporation | Expensive building block, potential coupling issues | mg to g | >95% |
| MLA approach | Precise control, cost-effective | Multi-step process, requires specialized chemistry | mg to g | >98% |
| Phosphonium analog | Interesting for comparative studies | Oxidation susceptibility, specialized handling | mg | >90% |
| Recombinant with post-translational modification | Enzymatic specificity | Complex process, low yield | μg to mg | Variable |
Chemical Reactions Analysis
Types of Reactions
Histone H3K9me3 (1-15) primarily undergoes methylation reactions. The tri-methylation of lysine 9 is catalyzed by specific histone methyltransferases, such as SUV39H1. This modification can be reversed by histone demethylases, such as KDM4A, which remove the methyl groups .
Common Reagents and Conditions
Methylation: S-adenosylmethionine (SAM) as the methyl donor, catalyzed by histone methyltransferases.
Demethylation: Requires cofactors such as Fe(II) and α-ketoglutarate, catalyzed by histone demethylases.
Major Products Formed
The primary product of the methylation reaction is Histone H3K9me3, which is associated with gene silencing and heterochromatin formation. Demethylation results in the formation of Histone H3K9me2 or Histone H3K9me1, which are associated with different chromatin states .
Scientific Research Applications
Key Characteristics
- Location : Primarily found in pericentromeric heterochromatin.
- Function : Acts as a repressive mark, inhibiting transcription.
- Associated Proteins : Interacts with proteins such as HP1 (heterochromatin protein 1), which recognizes methylated lysines and facilitates chromatin compaction.
Epigenetic Regulation
Histone H3K9me3 is crucial for understanding epigenetic regulation mechanisms. It serves as a marker for transcriptionally inactive regions, influencing gene expression patterns in various cellular contexts.
Case Study: Environmental Response
A study engineered recombinant protein sensors to monitor changes in H3K9me3 levels in live cells. The sensor demonstrated that exposure to atrazine, an environmental chemical, reduced H3K9me3 levels by approximately 14-25% depending on concentration, indicating its role in environmental epigenetics .
Cancer Research
Aberrant levels of H3K9me3 have been linked to various cancers, making it a target for therapeutic interventions.
Case Study: Histone Mutants
Research involving histone H3 mutants (e.g., H3K9M) showed that these mutations act as dominant negatives, inhibiting the activity of methyltransferases responsible for adding methyl groups to H3K9. This led to significant depletion of H3K9me3 in treated cells, providing insights into potential cancer therapies targeting histone modifications .
Developmental Biology
H3K9me3 plays a role in developmental processes by regulating gene expression during differentiation.
Case Study: Neuronal Development
In a study examining cortical neurons, simultaneous depletion of both H3K9me3 and another repressive mark (H3K27me3) was observed when expressing mutant histones. This suggests that manipulating these modifications can influence neuronal development and function .
Plant Biology
In plants, H3K9me3 is associated with gene repression and chromatin organization.
Case Study: Arabidopsis Research
In Arabidopsis thaliana, studies have shown that H3K9me3 is linked to euchromatin and transcriptional activation under certain conditions, highlighting its dual role depending on the cellular context .
Table 1: Summary of Key Studies Involving Histone H3K9me3
Mechanism of Action
Histone H3K9me3 exerts its effects by creating a binding site for heterochromatin protein 1 (HP1), which promotes chromatin condensation and gene silencing. The tri-methylation of lysine 9 enhances the interaction between HP1 and the histone tail, leading to the formation of heterochromatin. This modification is crucial for maintaining genomic stability and regulating gene expression .
Comparison with Similar Compounds
H3K9me3 vs. H3K27me3
- Modification Type : Both are repressive trimethylation marks, but at distinct lysine residues (K9 vs. K27).
- Enzymes :
- Genomic Targets: H3K9me3: Enriched at heterochromatin, repetitive elements, and telomeres . H3K27me3: Occupies Polycomb-repressed genes, including developmental regulators .
- Disease Associations: H3K9me3: Correlates with aggressive salivary gland tumors (e.g., adenoid cystic carcinoma with solid subtype) and dysregulation of the WNT pathway in cholangiocarcinoma . H3K27me3: Linked to colorectal cancer (CRC) prognosis and breast cancer survival .
- Targeting Mechanisms: H3K9me3: Primarily guided by DNA-binding proteins (e.g., ERH) and noncoding RNAs . H3K27me3: Recruited via PRC2 components like JARID2 and AEBP2 .
H3K9me3 vs. H4K20me3
- Functional Roles :
- Diagnostic Utility: In cancer detection, H4K20me3 normalization to nucleosome content distinguishes cancer patients from healthy individuals more effectively than H3K9me3 . Non-normalized H3K9me3 levels discriminate CRC from non-cancerous gastrointestinal diseases .
H3K9me3 vs. H3K4me3
H3K9me3 vs. H3K9Ac
- Modification Impact :
- Co-Occurrence: In salivary gland tumors, H3K9me3 and H3K9Ac levels are inversely correlated; high H3K9me3 with low H3K9Ac predicts aggressive phenotypes .
Key Data Tables
Table 1: Comparative Overview of Histone Modifications
| Histone Mark | Lysine | Modification | Enzymes | Chromatin State | Key Functions | Disease Links |
|---|---|---|---|---|---|---|
| H3K9me3 | K9 | Trimethylation | SUV39H1, SETDB1 | Repressive | Heterochromatin, silencing | ACC, MEC, cholangiocarcinoma |
| H3K27me3 | K27 | Trimethylation | EZH2 (PRC2) | Repressive | Developmental regulation | Breast cancer, CRC |
| H4K20me3 | K20 | Trimethylation | SUV420H1/2 | Repressive | DNA repair, mitosis | Pancreatic/CRC detection |
| H3K4me3 | K4 | Trimethylation | SET1, MLL | Active | Transcriptional activation | – |
| H3K9Ac | K9 | Acetylation | KAT2B | Active | Enhancer/promoter activation | Tumor aggressiveness |
Table 2: Cancer-Related Findings
Research Insights and Contradictions
- Method-Dependent Variability : ELISA and ChIP-seq data for H3K9me3 and H4K20me3 in CRC show discrepancies, emphasizing the need for standardized detection protocols .
- Functional Synergy : H3K9me3 cooperates with H3K18Ac in solid-subtype ACC to enhance tumor proliferation , highlighting context-dependent crosstalk between modifications.
Q & A
Q. What is the functional role of H3K9me3 (1-15) in pericentric heterochromatin?
H3K9me3 (1-15) is a post-translational modification (PTM) that serves as a hallmark of pericentric heterochromatin, which is critical for maintaining genomic stability and silencing repetitive DNA elements. Methodologically, its role can be studied using chromatin immunoprecipitation followed by sequencing (ChIP-seq) to map genome-wide binding sites. Antibodies validated for ChIP (e.g., Chromatrap® ChIP-validated H3K9me3 antibodies) are essential for specificity . Knockdown or inhibition of H3K9me3-associated enzymes (e.g., methyltransferases like Suv39h1) can further elucidate its functional impact .
Q. How can H3K9me3 (1-15) be reliably detected in low-input samples?
For low-input scenarios (e.g., rare cell populations), MOWChIP-seq (Microfluidic Oscillatory Washing ChIP-seq) enhances sensitivity by reducing sample loss. This technique has been validated for H3K9me3 and other histone marks (e.g., H3K27ac) in studies with limited material . Key steps include optimizing crosslinking conditions, using high-affinity antibodies, and incorporating spike-in controls for normalization .
Q. What experimental controls are critical for H3K9me3 ChIP-seq assays?
- Negative controls : Use IgG isotype antibodies to rule out nonspecific binding.
- Positive controls : Include primers targeting known heterochromatic regions (e.g., satellite repeats) .
- Biological replicates : At least three replicates are recommended to account for variability, as highlighted in the ENCODE project’s H3K4me3/H3K9me3 comparative studies .
- Data validation : Confirm findings with orthogonal methods like CUT&Tag or immunofluorescence .
Advanced Research Questions
Q. How can conflicting data on H3K9me3 demethylase activity be resolved?
Contradictory reports on enzymes like mdig (e.g., whether it directly demethylates H3K9me3) require a multi-pronged approach:
- In vitro assays : Use recombinant proteins and synthetic H3K9me3 peptides to test enzymatic activity .
- Cellular studies : Combine CRISPR/Cas9 knockout models with rescue experiments to assess functional relevance.
- Cross-validation : Employ mass spectrometry (MS) to quantify site-specific demethylation, ensuring workflows are optimized to distinguish true signals from artifacts (e.g., ambiguous PTM annotations) .
Q. What bioinformatic tools are optimal for identifying differential H3K9me3 enrichment across conditions?
diffReps is a specialized tool for detecting differential chromatin modification sites from ChIP-seq data, even without biological replicates. Key steps include:
Q. How does H3K9me3 (1-15) crosstalk with DNA methylation in gene silencing?
H3K9me3 and DNA methylation are co-dependent silencing marks. Experimental strategies include:
- Co-localization analysis : Integrate H3K9me3 ChIP-seq with whole-genome bisulfite sequencing (WGBS) data.
- Enzyme inhibition : Treat cells with DNA methyltransferase inhibitors (e.g., 5-azacytidine) and monitor H3K9me3 dynamics via Western blot or immunofluorescence .
- Epigenetic editing : Use dCas9 fused with DNMT3A or Suv39h1 to target specific loci and assess reciprocity .
Q. What are the challenges in quantifying H3K9me3 (1-15) in aging studies, and how can they be addressed?
Aging-associated H3K9me3 changes (e.g., locus-specific gain in C. elegans) are often subtle and tissue-specific. Solutions include:
- Single-cell epigenomics : Use scCUT&Tag to resolve heterogeneity .
- Longitudinal sampling : Collect time-series data to distinguish stochastic noise from consistent trends.
- Cross-species validation : Compare conserved heterochromatic regions (e.g., telomeres) across models .
Methodological Best Practices
Q. How can MS-based workflows be optimized for H3K9me3 (1-15) PTM analysis?
- Sample prep : Use histone extraction kits (e.g., EpiGentek) to minimize PTM loss.
- Experimental design : Include biological replicates (n≥3) and in vitro time-lapse enzymatic treatments to mimic biological variation .
- Data processing : Apply stringent filters (e.g., ≥2 unique peptides, <1% FDR) and validate with synthetic peptides .
Q. What are the pitfalls in interpreting H3K9me3 (1-15) data in cancer or neurodevelopmental disorders?
- Context dependency : H3K9me3 loss at satellite repeats may drive genomic instability in cancer, while gain in neuronal genes (e.g., H19) could impair neurodevelopment .
- Confounding factors : Control for cell cycle phase (heterochromatin reorganizes during S-phase) and tissue purity (e.g., avoid stromal contamination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
